

Application Notes & Protocols: A2A Receptor Activation Using CGS-21680

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Compound of Interest

Compound Name: 5'-(N-Cyclopropyl)carboxamidoadenosine

Cat. No.: B1200524

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. CGS-21680 is a potent and selective agonist for the A2A receptor, making it an invaluable tool for studying its function and for screening potential therapeutic agents.[1][2][3] This document provides a detailed protocol for the activation of the A2A receptor using CGS-21680 in cell-based assays, along with an overview of its primary signaling pathways.

Quantitative Data Summary

The following table summarizes the key binding and functional parameters of CGS-21680 for the A2A receptor, as reported in the literature. These values can vary depending on the experimental system (e.g., cell type, tissue, assay conditions).

Parameter	Reported Value(s)	Description	Source(s)
K _i (Binding Affinity)	15.5 nM, 27 nM	Dissociation constant for CGS-21680 binding to the A2A receptor. A lower value indicates higher affinity.	[1][3]
IC ₅₀	22 nM	Concentration of CGS-21680 that inhibits 50% of a specific binding or response.	[1][2]
EC ₅₀ (Potency)	1.48 - 180 nM	Concentration of CGS-21680 that produces 50% of the maximal response. This wide range reflects different assay conditions and cell types.	
EC ₅₀ (cAMP formation)	110 nM	Concentration of CGS-21680 that stimulates 50% of the maximal cyclic AMP formation in rat striatal slices.	[1][2][4]
Solubility	Up to 100 mM in DMSO	Maximum concentration at which CGS-21680 can be dissolved in Dimethyl Sulfoxide (DMSO).	
Storage	Desiccate at -20°C	Recommended storage condition for the solid compound	[5]

and stock solutions.

Stock solutions are

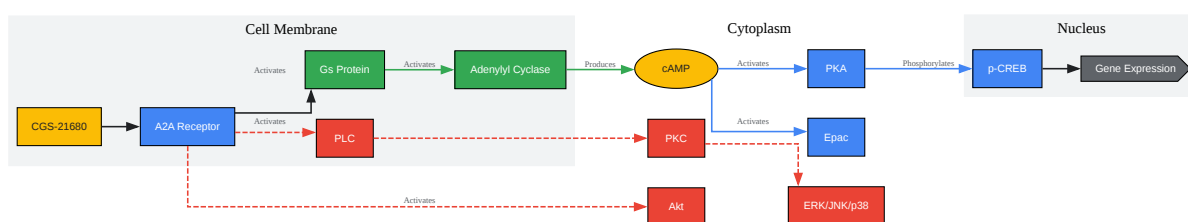
stable for up to 3

months.

Signaling Pathways & Experimental Workflow

Activation of the A2A receptor by an agonist like CGS-21680 primarily initiates a signal transduction cascade via the Gs alpha subunit of its associated G-protein.[6][7][8] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). [6][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, such as Exchange Protein Activated by cAMP (Epac), leading to a variety of cellular responses, including the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[6][8][9]

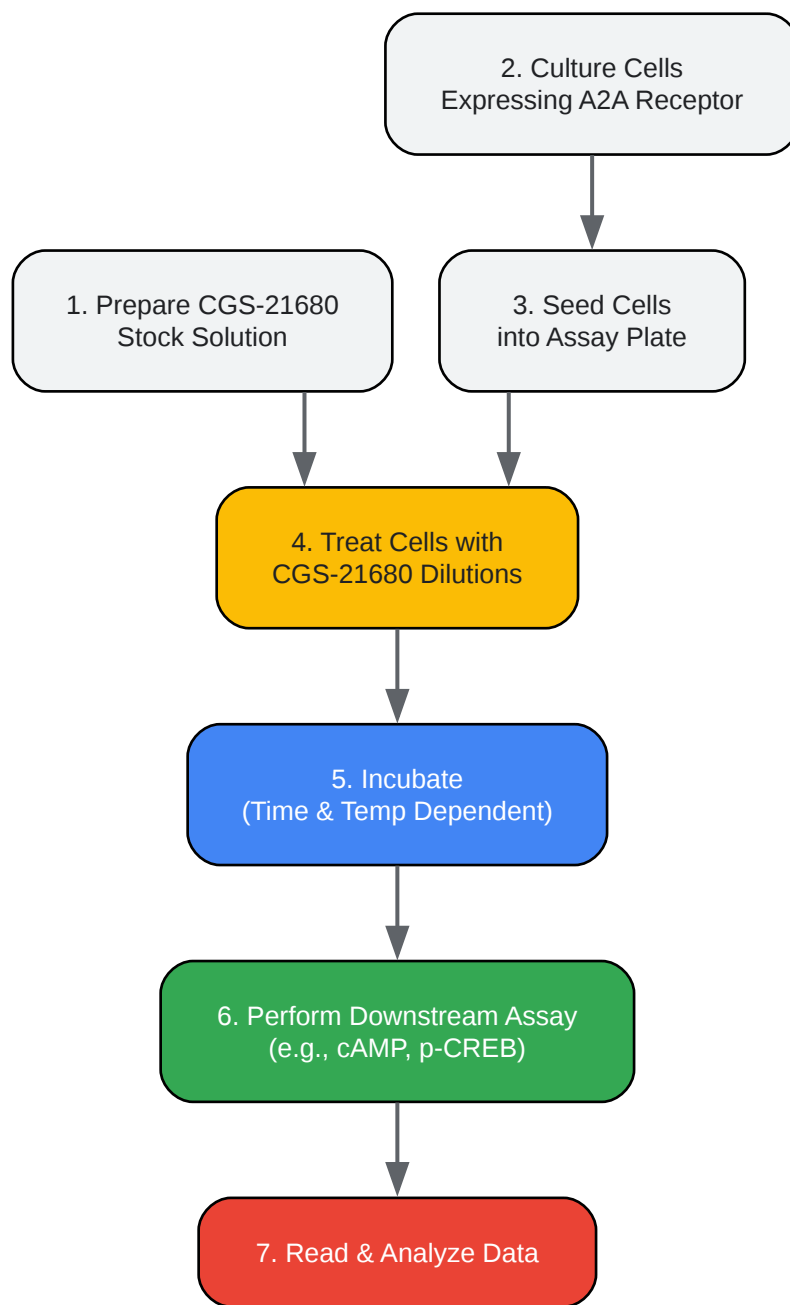
Additional pathways have also been reported, including the activation of Phospholipase C (PLC), which can lead to the activation of Protein Kinase C (PKC), ERK, JNK, and Akt signaling cascades.[6][10]



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Caption: A2A Receptor Signaling Pathways.

The following diagram outlines a general workflow for conducting a cell-based assay to measure A2A receptor activation.



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